

Minimizing toxicity of YKL-1-116 in animal models

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Compound of Interest		
Compound Name:	YKL-1-116	
Cat. No.:	B10817727	Get Quote

Technical Support Center: YKL-1-116

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective and covalent CDK7 inhibitor, **YKL-1-116**, in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in-vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What is YKL-1-116 and what is its mechanism of action?

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It forms an irreversible bond with a cysteine residue (Cys312) near the ATP-binding pocket of CDK7, leading to potent and sustained inhibition.[3] CDK7 is a crucial component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[1]

Q2: What are the known off-targets of **YKL-1-116**?

YKL-1-116 is highly selective for CDK7. In vitro and in vivo kinome profiling have shown that it does not significantly inhibit other cyclin-dependent kinases such as CDK9, CDK12, or CDK13 at concentrations where it effectively inhibits CDK7.[2][4] This high selectivity is a key factor in its potentially favorable toxicity profile compared to less selective kinase inhibitors. However,

Troubleshooting & Optimization





some off-target activity has been noted at higher concentrations for kinases like CHK2, FGR, PRKCQ, and SRC.

Q3: Is there a known Maximum Tolerated Dose (MTD) for **YKL-1-116** in common animal models?

As of the latest available information, a definitive Maximum Tolerated Dose (MTD) for **YKL-1-116** has not been formally published for common animal models. Researchers should perform their own dose-escalation studies to determine the MTD in their specific model and experimental conditions. For context, a more recent and potent analog, YKL-5-124, has been shown to be well-tolerated in mice at doses up to 10 mg/kg with no significant changes in body weight or blood counts observed. In some xenograft models, YKL-5-124 was administered for two weeks without evident toxicity.

Q4: What are the potential on-target toxicities of CDK7 inhibition?

Given CDK7's essential roles in transcription and cell cycle regulation in normal tissues, ontarget toxicities are a possibility. Potential on-target effects could manifest in rapidly dividing tissues, leading to:

- Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and weight loss.
- Hematological Toxicity: Myelosuppression, including neutropenia and thrombocytopenia.
- Fatigue and Asthenia: General weakness and lack of energy.

These are common toxicities observed with other kinase inhibitors that affect cell cycle and proliferation.

Q5: How can I minimize the toxicity of **YKL-1-116** in my animal studies?

Minimizing toxicity involves a multi-faceted approach:

 Dose Optimization: Conduct a thorough dose-finding study to identify the lowest effective dose.



- Formulation: Utilize a well-tolerated vehicle for administration. Common formulations for in vivo studies with kinase inhibitors include solutions with DMSO, PEG300, Tween 80, and saline, or suspensions in corn oil.
- Dosing Schedule: Consider intermittent dosing schedules (e.g., dosing on specific days of the week) rather than continuous daily dosing to allow for recovery of normal tissues.
- Supportive Care: Provide supportive care to the animals, such as nutritional support and hydration, to help manage potential side effects.[5][6]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Significant weight loss (>15%) or poor body condition.	On-target effects on GI tract or off-target toxicities.	- Reduce the dose of YKL-1- 116 Switch to an intermittent dosing schedule Ensure adequate hydration and provide palatable, high-calorie food supplements.
Diarrhea or loose stools.	Inhibition of proliferation in intestinal crypt cells.	- Administer anti-diarrheal medication as per veterinary guidance Reduce the dose or interrupt dosing until resolution.
Signs of lethargy, hunched posture, or rough coat.	General malaise, potential dehydration, or systemic toxicity.	- Temporarily halt treatment and provide supportive care Monitor blood parameters (CBC) for signs of myelosuppression Consider dose reduction upon reinitiation of treatment.
Abnormal bloodwork (e.g., neutropenia, thrombocytopenia).	Myelosuppression due to inhibition of hematopoietic progenitor cell proliferation.	- Reduce the dose of YKL-1- 116 Increase the interval between doses to allow for bone marrow recovery.



Data Summary

YKL-1-116 Kinase Selectivity Profile

The following table summarizes the selectivity of **YKL-1-116** against various cyclin-dependent kinases as determined by in vivo KiNativ[™] kinome profiling.[4]

Kinase Target	Percent Inhibition
CDK7	High
CDK1	Low
CDK2	Low
CDK3	Low
CDK4	Low
CDK5	Low
CDK6	Low
CDK9	No
CDK12	No
CDK13	No

Data is presented qualitatively based on published reports. "High" indicates significant inhibition at therapeutic concentrations, "Low" indicates minimal inhibition, and "No" indicates no significant inhibition.

Experimental Protocols

Protocol for a Preliminary In Vivo Toxicity Assessment of YKL-1-116 in Mice

This protocol outlines a general procedure for an initial dose-finding and toxicity study.

1. Animal Model:

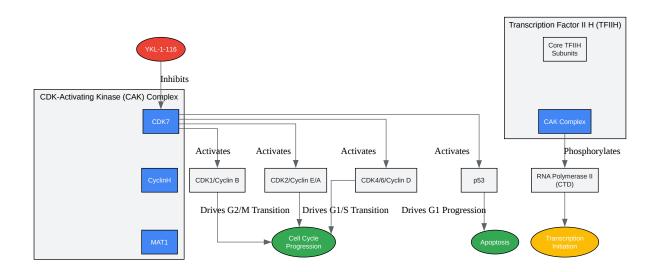


- Select a relevant mouse strain (e.g., CD-1, BALB/c, or the strain used for efficacy studies).
- Use healthy, age-matched animals (e.g., 6-8 weeks old).
- Formulation of YKL-1-116:
- Prepare a stock solution of YKL-1-116 in 100% DMSO.
- For a final dosing solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily.
- 3. Dose Escalation Study Design:
- Establish at least 3-4 dose groups and a vehicle control group (n=3-5 mice per group).
- Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).
- Administer YKL-1-116 via the intended experimental route (e.g., intraperitoneal injection) daily for 5-7 days.
- 4. Monitoring and Data Collection:
- Daily:
 - Measure body weight.
 - Perform clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, stool consistency).
- End of Study (or if humane endpoints are reached):
 - Collect blood for complete blood count (CBC) and serum chemistry analysis.
 - Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, GI tract) for histopathological analysis.
- 5. Determination of MTD:



 The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.

Visualizations CDK7 Signaling Pathway





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